molecular formula C10H14N2OS2 B4312789 3-PROPOXY-5-(PROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE

3-PROPOXY-5-(PROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE

Cat. No.: B4312789
M. Wt: 242.4 g/mol
InChI Key: GWZNWGATLDQLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propoxy-5-(propylthio)isothiazole-4-carbonitrile is a chemical compound belonging to the isothiazole family Isothiazoles are known for their diverse biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-PROPOXY-5-(PROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with propylthiol and propanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon, to facilitate the substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The propoxy and propylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isothiazoles depending on the reagents used.

Scientific Research Applications

3-Propoxy-5-(propylthio)isothiazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-PROPOXY-5-(PROPYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

  • 3-Isopropoxy-5-(propylthio)isothiazole-4-carbonitrile
  • 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile

Comparison: 3-Propoxy-5-(propylthio)isothiazole-4-carbonitrile is unique due to its specific propoxy and propylthio substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

3-propoxy-5-propylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS2/c1-3-5-13-9-8(7-11)10(15-12-9)14-6-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZNWGATLDQLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NSC(=C1C#N)SCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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